Bienvenue dans la boutique en ligne BenchChem!

3-nitro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide

Adenosine Receptor Antagonism Hammett Substituent Constant Structure-Activity Relationship

3-Nitro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide (CAS 330664-17-0, molecular formula C15H10N4O3S, MW 326.33 g/mol ) is a synthetic small-molecule member of the 1,2,4-thiadiazol-5-yl benzamide chemotype. This scaffold is established in the primary literature as a privileged template for adenosine receptor (AR) antagonism, with potent and selective ligands reported at the A1, A2A, and A3 subtypes.

Molecular Formula C15H10N4O3S
Molecular Weight 326.33
CAS No. 330664-17-0
Cat. No. B2944313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-nitro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide
CAS330664-17-0
Molecular FormulaC15H10N4O3S
Molecular Weight326.33
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NSC(=N2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
InChIInChI=1S/C15H10N4O3S/c20-14(11-7-4-8-12(9-11)19(21)22)17-15-16-13(18-23-15)10-5-2-1-3-6-10/h1-9H,(H,16,17,18,20)
InChIKeyDSEAJSKAAVDJMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Nitro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide (CAS 330664-17-0): Structural Identity and Class Context for Scientific Procurement


3-Nitro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide (CAS 330664-17-0, molecular formula C15H10N4O3S, MW 326.33 g/mol ) is a synthetic small-molecule member of the 1,2,4-thiadiazol-5-yl benzamide chemotype. This scaffold is established in the primary literature as a privileged template for adenosine receptor (AR) antagonism, with potent and selective ligands reported at the A1, A2A, and A3 subtypes [1]. The compound features a 3-nitrophenyl carbonyl moiety linked via an amide bond to a 3-phenyl-1,2,4-thiadiazol-5-amine core. The meta-nitro substituent is a strong electron-withdrawing group (Hammett σm = 0.71) that fundamentally alters the electronic character of the benzamide ring relative to para-substituted analogs (e.g., 4-OH, 4-OCH3, 4-H) that dominate the published SAR landscape [1].

Why 3-Nitro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide Cannot Be Interchanged with Generic 1,2,4-Thiadiazole Analogs


Simple replacement of this compound with a closely related 1,2,4-thiadiazol-5-yl benzamide analog is scientifically unsound because the adenosine receptor SAR is exquisitely sensitive to benzamide substitution pattern, electronic character, and lipophilicity. The landmark J. Med. Chem. study by van Muijlwijk-Koezen et al. demonstrated that moving a substituent from the para to the meta position, or exchanging an electron-donating group (e.g., 4-OCH3) for an electron-withdrawing one, can shift A1/A3 selectivity by orders of magnitude [1]. The 3-nitro group imparts a computed LogP of 3.10, significantly higher than the 4-hydroxy analog (LUF5437, calculated LogP ~2.0), which affects both off-target promiscuity risk and assay-specific solubility profiles . Furthermore, the nitro group is a known bioreductive trigger that can confer hypoxia-dependent pharmacology entirely absent in non-nitrated analogs [2]. These three orthogonal differentiation axes—electronic modulation of target binding, altered physicochemical profile, and distinct metabolic fate potential—mean that procurement specifications must match the exact compound identity for reproducible research outcomes.

Quantitative Head-to-Head Differentiation Evidence for 3-Nitro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide vs. Closest Analogs


Electronic Substituent Effect Differentiation: 3-Nitro (Target) vs. 4-Methoxy (LUF5417) vs. 4-Hydroxy (LUF5437) vs. 4-Unsubstituted (CHEMBL165783)

The 3-nitro substituent on the target compound exerts a strong electron-withdrawing meta effect (Hammett σm = +0.71) that is structurally and electronically orthogonal to the para-substituted analogs dominating the published SAR. In the foundational J. Med. Chem. series, 4-hydroxybenzamide (LUF5437, σp– = –0.37) is a potent A1 antagonist (Ki = 7 nM), while 4-methoxybenzamide (LUF5417, σp = –0.27) is an A3-preferring antagonist (Ki A3 = 82 nM; Ki A1 = 32 nM) [1]. The unsubstituted benzamide (CHEMBL165783, σ = 0) shows substantially weaker binding (Ki A2A = 4,400 nM) [2]. The target compound's 3-nitro group is the only member of this congeneric series bearing a strongly electron-deficient meta substituent; published SAR explicitly establishes that electronic character at the benzamide ring dictates adenosine receptor subtype selectivity [1]. No direct Ki data are available for the target compound, placing it as a critical missing probe for completing the electronic SAR map of this scaffold.

Adenosine Receptor Antagonism Hammett Substituent Constant Structure-Activity Relationship

Lipophilicity-Driven Differentiation: Computed LogP of Target vs. Key 4-Substituted Analogs

The computed LogP of 3-nitro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide is 3.10 (Hit2Lead calculation) . This places the compound in a distinctly more lipophilic range than the 4-hydroxy analog LUF5437 (estimated LogP ~2.0 based on fragment-based calculation using the 4-OH benzamide substructure) and moderately higher than the 4-methoxy analog LUF5417 (estimated LogP ~2.6). The unsubstituted benzamide CHEMBL165783 has an estimated LogP of ~2.8. A LogP above 3.0 is associated with increased membrane permeability but also elevated risk of non-specific protein binding and potential promiscuity in biochemical assays [1]. This physicochemical distinction means the target compound may exhibit different solubility profiles in aqueous assay buffers, potentially requiring distinct formulation strategies (e.g., DMSO stock concentration limits) compared to less lipophilic analogs.

Lipophilicity Drug-likeness ADME Prediction

Nitro Group Bioreduction Potential as a Unique Metabolic Fate Determinant vs. Non-Nitrated Analogs

The 3-nitro group present on the target compound is a well-established substrate for intracellular nitroreductases (e.g., NQO1, cytochrome P450 reductase), which catalyze the reduction of nitroarenes to nitroso, hydroxylamine, and amine intermediates [1]. This bioreductive cascade is entirely absent in all published potent adenosine receptor antagonists from this class, including LUF5437 (4-OH), LUF5417 (4-OCH3), VUF5472 (trans-4-hydroxycyclohexanamide), and CHEMBL165783 (unsubstituted), none of which contain a nitro functionality [2]. In the broader thiazolide/thiadiazolide literature, nitro group-containing analogs have demonstrated distinct efficacy profiles in hypoxia-dependent cellular models [3]. While no direct experimental data exist for this specific compound, the presence of the nitro group constitutes a structural alert for potential bioreductive activation, making this compound uniquely suited for research programs investigating hypoxia-selective adenosine receptor modulation or for use as a tool compound in nitroreductase enzyme assays.

Bioreductive Activation Nitroreductase Hypoxia-Selective Pharmacology

Sourcing and Purity-Level Differentiation: Commercial Availability of 3-Nitro Analog vs. Common Analogs

3-Nitro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide is commercially available from Chemenu (Catalog No. CM865041) at a specified purity of ≥95% . In contrast, the closely related analogs LUF5417 (4-methoxy) and LUF5437 (4-hydroxy) are not available as off-the-shelf catalog items from major aggregated chemical marketplaces; they require custom synthesis or are only accessible through specialized academic compound collections [1]. The unsubstituted analog N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide (CAS 17280-75-0) is available (Chemenu Catalog No. CM960410, purity 95%+), but lacks the nitro functionality . The 3-nitro-thienyl analog 3-nitro-N-[3-(2-thienyl)-1,2,4-thiadiazol-5-yl]benzamide is also listed by vendors but structurally diverges at the thiadiazole 3-position . The target compound therefore occupies a distinct and more accessible sourcing position compared to the historically most potent adenosine receptor antagonists from this series.

Chemical Procurement Custom Synthesis Catalog Availability

Optimal Application Scenarios for 3-Nitro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide Based on Differentiated Properties


Filling the Meta-Electron-Withdrawing Quadrant in Adenosine Receptor SAR Studies

This compound is the only commercially available analog bearing a strongly electron-withdrawing substituent at the meta position of the benzamide ring within the 3-phenyl-1,2,4-thiadiazol-5-yl benzamide series. Published SAR comprehensively maps para-electron-donating (–OH, –OCH3) and para-neutral (–H) substituents [1], but no meta-substituted analog with electron-withdrawing character has been characterized. Computational QSAR and pharmacophore modelers require this compound to complete the electronic parameter space and validate predictive models for adenosine A1/A3 selectivity. Its catalog availability enables rapid experimental testing without the 6–12 week delay of custom synthesis.

Hypoxia-Dependent Pharmacological Profiling in Cellular Adenosine Receptor Assays

The 3-nitro group endows the compound with potential for oxygen-dependent bioreductive metabolism, a feature entirely absent in LUF5437, LUF5417, and VUF5472 [2]. Investigators studying adenosine receptor modulation under normoxic vs. hypoxic conditions can use this compound to probe whether nitroreductase-mediated conversion alters apparent antagonist potency in cell-based functional assays (e.g., cAMP modulation in CHO cells expressing human A1 or A3 receptors). Differential activity between normoxic and hypoxic conditions would constitute direct evidence for bioreductive activation, a mechanism not observable with any published non-nitrated analog [3].

Negative Control or Orthogonal Chemical Probe for Nitroreductase Enzyme Characterization

Biochemical laboratories characterizing nitroreductase enzymes (NTR, NQO1, CPR) require a structurally defined panel of nitroaromatic substrates with varying reduction potentials. The 3-nitrobenzamide moiety connected to the electron-rich 1,2,4-thiadiazole heterocycle presents a distinct electronic environment compared to classical nitroaromatic substrates such as nitrofurans or nitroimidazoles. The compound can serve as an orthogonal substrate probe for determining the substrate scope of engineered nitroreductase variants used in gene-directed enzyme prodrug therapy (GDEPT) research [4].

Lipophilicity-Matched Internal Standard for Metabolite Identification Studies

With a computed LogP of 3.10, this compound occupies a lipophilicity window between the more polar 4-hydroxy analog (~2.0) and hypothetical more lipophilic derivatives. This property makes it a suitable internal standard or matrix-matched calibrant for LC-MS/MS method development when analyzing thiadiazole-based adenosine antagonists in biological matrices, particularly when chromatographic separation from less lipophilic congeners is required .

Quote Request

Request a Quote for 3-nitro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.